1-Boc-4-(5-aminopyridin-2-YL)-1,4-diazepane

Anti-tubercular agents Kinase inhibitor intermediates Heterocyclic building blocks

This 1-Boc-4-(5-aminopyridin-2-yl)-1,4-diazepane (CAS 344940-45-0) is a critical bifunctional building block for medicinal chemistry. The 7-membered homopiperazine ring delivers distinct conformational flexibility and steric bulk vs. the 6-membered piperazine analog (CAS 119285-07-3), enabling unique hinge-binding motifs for kinase inhibitors (c-MET, ALK) and anti-tubercular agents. It is the direct precursor to Series-II homopiperazine-pyrazinamides (compound 7e: IC₅₀ 2.18 µM, IC₉₀ 3.73 µM vs. M. tuberculosis H37Ra), offering a +14 Da mass shift and +0.2 logP for fine-tuning lipophilicity without altering the core chemotype. The Boc-protected amine enables late-stage diversification. Available in ≥97% purity from verified suppliers in research quantities.

Molecular Formula C15H24N4O2
Molecular Weight 292.38 g/mol
CAS No. 344940-45-0
Cat. No. B1527730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-4-(5-aminopyridin-2-YL)-1,4-diazepane
CAS344940-45-0
Molecular FormulaC15H24N4O2
Molecular Weight292.38 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCN(CC1)C2=NC=C(C=C2)N
InChIInChI=1S/C15H24N4O2/c1-15(2,3)21-14(20)19-8-4-7-18(9-10-19)13-6-5-12(16)11-17-13/h5-6,11H,4,7-10,16H2,1-3H3
InChIKeyDRNQEHXBDVZKPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Boc-4-(5-aminopyridin-2-YL)-1,4-diazepane (CAS 344940-45-0): Sourcing the Seven-Membered Ring Building Block for Drug Discovery


1-Boc-4-(5-aminopyridin-2-yl)-1,4-diazepane (CAS 344940-45-0), also known as tert-butyl 4-(5-aminopyridin-2-yl)-1,4-diazepane-1-carboxylate, is a bifunctional heterocyclic building block featuring a Boc-protected 1,4-diazepane (homopiperazine) ring linked to a 5-aminopyridin-2-yl moiety. With a molecular formula of C₁₅H₂₄N₄O₂ and a molecular weight of 292.38 g/mol [1], it serves as a versatile intermediate in medicinal chemistry for constructing kinase inhibitors, anti-tubercular agents, and other bioactive molecules [2]. Its structural distinction from the more common six-membered piperazine analog (CAS 119285-07-3) lies in the seven-membered diazepane ring, which introduces different conformational flexibility, steric bulk, and electronic properties that can critically influence target binding and pharmacological profiles [2].

Why 1-Boc-4-(5-aminopyridin-2-YL)-1,4-diazepane Cannot Be Replaced by the Piperazine Analog in Structure-Activity Programs


Simply interchanging 1-Boc-4-(5-aminopyridin-2-yl)piperazine (the six-membered analog, CAS 119285-07-3) with the target 1,4-diazepane compound introduces a fundamental ring-expansion that alters critical molecular properties: molecular weight (278.35 vs. 292.38 g/mol), calculated logP (approximately 1.4 vs. 1.6), and the number of rotatable bonds [1]. In a head-to-head anti-tubercular program, derivatives built on the homopiperazine (diazepane) scaffold (Series-II, compounds 7a–m) exhibited a distinct activity profile compared to the piperazine series (Series-I, compounds 6a–n), with compound 7e demonstrating an IC₅₀ of 2.18 µM against M. tuberculosis H37Ra and an IC₉₀ of 3.73 µM, while the most active piperazine-based compounds (6a, 6e, 6h, 6j, 6k) showed IC₅₀ values ranging from 1.35 to 2.18 µM [2]. This demonstrates that ring size directly modulates anti-mycobacterial potency, and substitution without experimental validation risks loss of activity or altered selectivity.

Quantitative Differentiation Evidence for 1-Boc-4-(5-aminopyridin-2-YL)-1,4-diazepane Over Its Closest Analogs


Ring-Size Expansion: Seven-Membered 1,4-Diazepane vs. Six-Membered Piperazine in Anti-Tubercular Derivatives

In a direct comparison of pyrazinamide derivatives synthesized from either 1-Boc-piperazine or 1-Boc-homopiperazine (1-Boc-1,4-diazepane), the homopiperazine-derived Series-II compounds showed a distinct anti-tubercular profile. The most active homopiperazine-based compound (7e) achieved an IC₅₀ of 2.18 µM and an IC₉₀ of 3.73 µM against M. tuberculosis H37Ra [1]. Meanwhile, five compounds from the piperazine-based Series-I (6a, 6e, 6h, 6j, 6k) exhibited IC₅₀ values between 1.35 and 2.18 µM, with IC₉₀ values ranging from 3.73 to 4.00 µM [1]. Notably, compound 6e had a substantially higher IC₉₀ of 40.32 µM, indicating a divergent structure-activity relationship [1].

Anti-tubercular agents Kinase inhibitor intermediates Heterocyclic building blocks

Physicochemical Differentiation: Molecular Weight, logP, and Conformational Flexibility

The target compound (diazepane) possesses a molecular weight of 292.38 g/mol and a computed XLogP3-AA of 1.6, compared to 278.35 g/mol and an estimated logP of ~1.4 for the piperazine analog (CAS 119285-07-3) [1][2]. The diazepane ring introduces an additional methylene unit, increasing both the heavy atom count (21 vs. 20) and the topological polar surface area (71.7 Ų vs. ~70.0 Ų for the piperazine) [1]. The seven-membered ring also exhibits distinct conformational preferences, as evidenced by the different ¹H NMR multiplet patterns: the homopiperazine derivatives display ten aliphatic protons (3–4.5 ppm) compared to eight for piperazine derivatives [2].

Physicochemical properties Drug-likeness Building block selection

Synthetic Accessibility: A Common Precursor Route with Distinct Intermediates

Both the 1,4-diazepane and piperazine building blocks share a common synthetic strategy: nucleophilic aromatic substitution of 2-chloro-5-nitropyridine with the N-Boc-protected cyclic diamine at 110 °C in DMF [1]. The nitro group is subsequently reduced to the amine. However, the starting 1-Boc-homopiperazine precursor required for the diazepane derivative is typically more expensive and less commercially available than 1-Boc-piperazine, making the final 1-Boc-4-(5-aminopyridin-2-yl)-1,4-diazepane a premium-priced building block . The reported MS (M+1) for the diazepane nitro intermediate 2b is 293, confirming successful coupling [1].

Synthetic route comparison Intermediate differentiation Procurement rationale

Validated Application Scenarios for 1-Boc-4-(5-aminopyridin-2-YL)-1,4-diazepane Based on Quantitative Evidence


Anti-Tubercular Drug Discovery: Homopiperazine-Containing Pyrazinamide Derivatives

This compound serves as the critical precursor to Series-II homopiperazine-pyrazinamide anti-tubercular agents. The resulting derivatives (e.g., 7e) demonstrated IC₅₀ = 2.18 µM and IC₉₀ = 3.73 µM against M. tuberculosis H37Ra with selectivity over human HEK-293 cells, making this scaffold particularly valuable for programs targeting multidrug-resistant TB [1]. The distinct IC₉₀ profile of the homopiperazine series compared to the piperazine series (where compound 6e showed a 10-fold higher IC₉₀ of 40.32 µM) provides a clear rationale for selecting the diazepane building block when maximal bacterial killing is desired [1].

Kinase Inhibitor Scaffold Diversification: 5-Aminopyridin-2-yl Diazepane Library Synthesis

The 5-aminopyridin-2-yl moiety is a recognized pharmacophore for ATP-competitive kinase inhibition, particularly against c-MET, ALK, and other tyrosine kinases [2]. The protected amine and the seven-membered diazepane ring offer a distinct vector geometry and conformational envelope compared to piperazine-based kinase inhibitors. Medicinal chemistry teams exploring novel hinge-binding motifs can use this building block to access unexplored chemical space in kinase inhibitor programs, with the Boc group enabling late-stage deprotection and diversification [3].

Physicochemical Property Modulation: LogP and MW Fine-Tuning in Lead Optimization

When a lead series based on the piperazine scaffold requires fine-tuning of lipophilicity or molecular weight, the diazepane analog provides a systematic +14 Da mass shift and approximately +0.2 logP units [1]. This controlled property adjustment, combined with the altered conformational signature confirmed by ¹H NMR (10 aliphatic protons vs. 8 for piperazine), allows medicinal chemists to probe the impact of ring expansion on solubility, permeability, and metabolic stability without introducing a completely new chemotype [1][3].

Quote Request

Request a Quote for 1-Boc-4-(5-aminopyridin-2-YL)-1,4-diazepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.